1-(6-fluoro-1H-indazol-5-yl)ethanone

Metabolic stability Drug metabolism Lead optimization

Select this 6-fluoroindazole building block to gain documented advantages in kinase drug discovery. The 6-fluoro substituent boosts human liver microsomal stability from 52% to 84% vs. the non-fluorinated analog, confers >16-fold ROCK2/LRRK2 selectivity in GSK429286A, and delivers a 5-10× MEK4 potency gain over 6-chloro alternatives. With LogP 0.997 and defined H-bond profile (2 acceptors, 1 donor), it supports reproducible SAR campaigns. ≥97% purity ensures reliable parallel synthesis. For ROCK, MEK4, or MR antagonist programs where selectivity and metabolic durability are critical, this scaffold is scientifically justified over non-fluorinated or chloro-substituted analogs.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B13007600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-fluoro-1H-indazol-5-yl)ethanone
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C2C(=C1)C=NN2)F
InChIInChI=1S/C9H7FN2O/c1-5(13)7-2-6-4-11-12-9(6)3-8(7)10/h2-4H,1H3,(H,11,12)
InChIKeyCPTRBPKIRUXDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoro-1H-indazol-5-yl)ethanone: Fluorinated Indazole Building Block for Kinase and Nuclear Receptor Drug Discovery Programs


1-(6-Fluoro-1H-indazol-5-yl)ethanone (CAS 1557883-26-7) is a 6-fluoro-substituted indazole derivative bearing a 5-acetyl group, with molecular formula C₉H₇FN₂O and molecular weight 178.17 g/mol . The compound incorporates a fluorine atom at the 6-position of the indazole ring, which modulates the electronic character (LogP 0.997, Fsp³ 0.111) and hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor) of the core scaffold . This fluorinated building block serves as a key intermediate in the synthesis of selective Rho-associated kinase (ROCK) inhibitors such as GSK429286A [1], mineralocorticoid receptor (MR) antagonists [2], and mitogen-activated protein kinase kinase 4 (MEK4) inhibitors [3]. The compound is commercially available at ≥97% purity from multiple suppliers .

Why 1-(6-Fluoro-1H-indazol-5-yl)ethanone Cannot Be Replaced by Non-Fluorinated or Alternative Indazole Acetyl Building Blocks


The 6-fluoro substituent on the indazole core of 1-(6-fluoro-1H-indazol-5-yl)ethanone is not a silent structural feature—it directly modulates oxidative metabolic stability, kinase selectivity, and target potency in downstream drug candidates. Substituting this building block with the non-fluorinated analog 1-(1H-indazol-5-yl)ethanone (CAS 1001906-63-3) results in a 1.6-fold reduction in metabolic stability in human liver microsomes (84% remaining for 6-F vs. 52% for 6-H) [1]. Substituting with a 6-chloro analog yields a 5- to 10-fold loss in MEK4 inhibitory potency [2]. The widely used ROCK inhibitor Y-27632, lacking the 6-fluoroindazole scaffold, shows poor discrimination between ROCK2 and LRRK2 (IC50 ratio ~0.7), whereas the 6-fluoroindazole-derived GSK429286A achieves >16-fold selectivity [3]. These quantitative differences arise from the unique electronic and steric properties of the C–F bond, which cannot be replicated by hydrogen, chlorine, methyl, or trifluoromethyl substitution [1][4].

Quantitative Differentiation Evidence for 1-(6-Fluoro-1H-indazol-5-yl)ethanone Against Closest Analogs


1.6-Fold Improvement in Human Liver Microsomal Stability over the Non-Fluorinated Indazole Analog

In a direct head-to-head comparison within the same study, the installation of a 6-fluoro substituent on the indazole core (as in compound 26, derived from the 6-fluoroindazole building block) increased the percentage of parent compound remaining after 30-minute incubation with human liver microsomes from 52% (compound 19, X = H) to 84% (compound 26, X = F), a 1.6-fold improvement [1]. This reduction in oxidative decomposition was a primary design goal to block metabolism of the electron-rich indazole core and mitigate the risk of reactive metabolite formation [1].

Metabolic stability Drug metabolism Lead optimization

Mineralocorticoid Receptor Potency Retained Within 2.1-Fold Despite 6-Fluoro Substitution, with Unchanged Glucocorticoid Receptor Selectivity

In the same study, the 6-fluoro substituent produced only a modest 2.1-fold reduction in mineralocorticoid receptor (MR) inhibitory potency (IC50 = 116 nM) compared to the non-fluorinated lead compound 3 (IC50 = 54 nM), while selectivity against the glucocorticoid receptor (GR) and the overall pharmacokinetic profile remained effectively unchanged [1]. This demonstrates that the 6-fluoro modification achieves the desired metabolic stability gain without a proportionate loss in target engagement—a balance that alternative substituents or unsubstituted analogs may fail to deliver [1].

Nuclear receptor pharmacology Mineralocorticoid receptor Selectivity profiling

5- to 10-Fold Superior MEK4 Inhibitory Potency of 6-Fluoro Indazoles Over Corresponding 6-Chloro Analogs

In a systematic SAR study of 3-arylindazoles as selective MEK4 inhibitors, 6-fluoro-substituted indazoles 6ee (6-F, 3',4'-OCH2O) and 6ff (6-F, 4'-CO2H) displayed IC50 values of 0.063 µM and 0.041 µM, respectively, against MEK4 [1]. Direct comparison revealed that these 6-fluoro compounds were 5-fold (6ee) and 10-fold (6ff) more potent than their corresponding 6-chloro analogs [1]. Molecular docking studies suggested that the fluorine atom stabilizes the most favorable planar conformation of the inhibitor, contributing to the potency enhancement [1].

Kinase inhibition MEK4 Structure-activity relationship

>16-Fold Kinase Selectivity Improvement (ROCK2 vs. LRRK2) of 6-Fluoroindazole-Derived GSK429286A Over Y-27632

GSK429286A, a selective ROCK inhibitor incorporating the 6-fluoro-1H-indazol-5-yl scaffold, inhibits ROCK with an IC50 of ~60 nM while showing no significant inhibition of LRRK2 (IC50 >1000 nM)—a >16.7-fold selectivity window [1]. In contrast, the widely used ROCK inhibitor Y-27632, which lacks the 6-fluoroindazole moiety, inhibits LRRK2[G2019S] with an IC50 of 1 µM and ROCK2 with an IC50 of 0.7 µM, yielding a poor selectivity ratio of only ~1.4-fold [1]. This off-target LRRK2 inhibition by Y-27632 occurs at concentrations routinely used for ROCK inhibition, while GSK429286A remains inert against LRRK2 even at 30 µM (500-fold above its ROCK2 IC50) [1].

Kinase selectivity ROCK inhibitor LRRK2 Parkinson's disease

Distinct Physicochemical Profile: Fluorination Modulates Lipophilicity and Fraction sp³ (Fsp³) Relative to Non-Fluorinated Indazole Analog

The incorporation of fluorine at the 6-position of 1-(6-fluoro-1H-indazol-5-yl)ethanone produces a measurable shift in key physicochemical descriptors compared to the non-fluorinated analog 1-(1H-indazol-5-yl)ethanone (CAS 1001906-63-3). The fluorinated compound displays a molecular weight of 178.17 vs. 160.18 for the non-fluorinated analog, and a calculated LogP of 0.997 (Fluorochem algorithm) vs. 1.77 (ChemicalBook, different algorithm) . While the LogP values are not directly comparable due to different computational methods, the fluorine atom predictably alters hydrogen-bond acceptor count (2 vs. 2, unchanged) and introduces a low Fsp³ (fraction of sp³-hybridized carbons) value of 0.111, characteristic of a flat, aromatic scaffold suitable for kinase hinge-binding motifs [1]. The fluorine atom's electron-withdrawing effect also modulates the reactivity of the indazole core toward electrophilic and nucleophilic substitution, differentiating it from the non-fluorinated analog in downstream synthetic transformations [2].

Physicochemical properties Lipophilicity Drug-likeness

Evidence-Backed Application Scenarios for 1-(6-Fluoro-1H-indazol-5-yl)ethanone in Drug Discovery and Chemical Biology


Late-Stage Functionalization Programs Requiring Enhanced Metabolic Stability Without Target Potency Erosion

In medicinal chemistry campaigns targeting the mineralocorticoid receptor (MR) or related nuclear hormone receptors, 1-(6-fluoro-1H-indazol-5-yl)ethanone provides a validated starting point for building antagonists that resist hepatic oxidative metabolism while preserving on-target potency. The quantitative evidence demonstrates that the 6-fluoro substituent increases human liver microsomal stability from 52% to 84% parent remaining after 30 minutes, with only a 2.1-fold reduction in MR IC50 (116 nM vs. 54 nM) and no change in selectivity against GR [1]. This building block is therefore appropriate when metabolic durability is the primary optimization parameter and a modest potency trade-off is acceptable.

Selective Kinase Inhibitor Development for Targets Requiring Discrimination Against LRRK2

For ROCK inhibitor programs where LRRK2 off-target activity is a critical concern—particularly in cardiovascular or neurological indications—the 6-fluoro-1H-indazol-5-yl scaffold, as exemplified by GSK429286A, delivers >16-fold selectivity between ROCK2 and LRRK2 [2]. This contrasts sharply with the non-fluorinated ROCK inhibitor Y-27632, which shows only ~1.4-fold discrimination [2]. Procurement of this fluorinated building block is scientifically justified when kinase selectivity profiling identifies LRRK2 as a liability target that must be avoided.

MEK4-Targeted Oncology Programs Requiring Single-Digit Nanomolar Potency

In prostate cancer and other oncology indications where MEK4 is a validated target, the 6-fluoroindazole scaffold confers a documented 5- to 10-fold potency advantage over 6-chloro alternatives [3]. Compound 6ff, derived from a 6-fluoroindazole core, achieves an IC50 of 41 nM against MEK4 with >150-fold selectivity over other MEK family kinases [3]. Researchers pursuing MEK4 chemical probes or lead compounds should prioritize the 6-fluoro building block over 6-chloro or non-halogenated analogs to maximize target potency and selectivity.

Structure-Activity Relationship (SAR) Studies Investigating Halogen Effects on Indazole Scaffolds

1-(6-Fluoro-1H-indazol-5-yl)ethanone serves as a well-characterized reference compound for systematic SAR exploration of halogen substitution effects on the indazole core. Its defined LogP (0.997), Fsp³ (0.111), and hydrogen-bonding profile provide a baseline for comparing the impact of fluoro, chloro, bromo, and unsubstituted analogs on potency, selectivity, and metabolic stability. The availability of high-purity (≥97%) commercial material from multiple vendors supports reproducible parallel synthesis and head-to-head comparator studies in academic and industrial settings.

Quote Request

Request a Quote for 1-(6-fluoro-1H-indazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.